8-Chloro-8-nonenenitrile

Catalog No.
S771036
CAS No.
951887-64-2
M.F
C9H14ClN
M. Wt
171.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-8-nonenenitrile

CAS Number

951887-64-2

Product Name

8-Chloro-8-nonenenitrile

IUPAC Name

8-chloronon-8-enenitrile

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

InChI

InChI=1S/C9H14ClN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2

InChI Key

PGGXUAAHWXYEFJ-UHFFFAOYSA-N

SMILES

C=C(CCCCCCC#N)Cl

Canonical SMILES

C=C(CCCCCCC#N)Cl

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry Summary: “8-Chloro-8-nonenenitrile” is utilized in the synthesis of biologically active quinoline and its analogues, which are significant in medicinal chemistry due to their therapeutic potential. Methods: The compound is used in various synthesis protocols, such as transition metal-catalyzed reactions, to construct the quinoline scaffold. Results: The use of “8-Chloro-8-nonenenitrile” has enabled the development of quinolines with potential biological and pharmaceutical activities .

Application in Nitrogen-Containing Molecule Synthesis

Scientific Field: Organic Chemistry Summary: This compound plays a role in the synthesis of nitrogen-containing heterocycles, which are crucial in drug design and development. Methods: It is involved in the development of novel molecules and composites through organic synthesis protocols. Results: The advancement in nitrogen-based heterocycles synthesis has led to a significant number of new pharmaceuticals entering the market .

Application in Cancer Research

Scientific Field: Cancer Research Summary: “8-Chloro-8-nonenenitrile” derivatives are explored for their potential as therapeutic agents in cancer treatment. Methods: Small molecules derived from “8-Chloro-8-nonenenitrile” are tested for their ability to inhibit ADAR, a therapeutic target in multiple cancers. Results: Studies have shown that derivatives like 8-chloroadenosine exhibit toxicity to both ADAR-dependent and -independent cancer cell lines, indicating a non-selective inhibition of ADAR .

Application in Combination Chemotherapy

Scientific Field: Clinical Oncology Summary: Derivatives of “8-Chloro-8-nonenenitrile” are used in combination chemotherapy regimens. Methods: Compounds like 8-Chloro cAMP and 8-Chloro Adenosine are administered in clinical settings to evaluate their efficacy. Results: These derivatives have shown involvement in physiological and pathological effects through membrane-bound receptors linked to G proteins .

8-Chloro-8-nonenenitrile is a chemical compound characterized by the presence of a chloro group and a nitrile functional group on a nonene carbon chain. Its molecular formula is C₉H₁₃ClN, and it has gained attention in medicinal chemistry for its role in synthesizing biologically active compounds, particularly quinoline derivatives. These derivatives are significant due to their potential therapeutic applications, including antimicrobial and anticancer properties.

That facilitate the formation of complex organic molecules. Notably, it is involved in:

  • Transition Metal-Catalyzed Reactions: These reactions are crucial for constructing nitrogen-containing heterocycles, which are essential in drug design and development.
  • Stephen Reaction: This reaction involves the conversion of nitriles to aldehydes using stannous chloride and hydrochloric acid, showcasing the compound's utility in synthetic organic chemistry .

Research indicates that derivatives of 8-Chloro-8-nonenenitrile exhibit promising biological activities. For instance:

  • Anticancer Potential: Some derivatives have been explored for their ability to inhibit ADAR (adenosine deaminase acting on RNA), which is a therapeutic target in various cancers. Studies have shown that these compounds can induce toxicity in cancer cell lines, suggesting their potential as anticancer agents.
  • Pharmacological Effects: Compounds derived from 8-Chloro-8-nonenenitrile have been tested for their effects on G protein-coupled receptors, indicating their involvement in physiological processes.

The synthesis of 8-Chloro-8-nonenenitrile can be achieved through several methods:

  • Nitration and Halogenation: Initial steps may involve the nitration of alkenes followed by halogenation to introduce the chloro group.
  • Transition Metal-Catalyzed Cross-Coupling: Utilizing palladium or nickel catalysts can facilitate the formation of carbon-carbon bonds necessary for constructing the nonene backbone .
  • Use of Reagents: Common reagents include stannous chloride for reduction reactions and various alkyl halides to extend the carbon chain during synthesis.

8-Chloro-8-nonenenitrile finds applications primarily in:

  • Medicinal Chemistry: It serves as a precursor for synthesizing quinoline derivatives, which are integral to developing new pharmaceuticals.
  • Material Science: The compound may also be explored for its potential use in creating advanced materials due to its unique structural properties.

Studies on the interactions of 8-Chloro-8-nonenenitrile and its derivatives with biological targets are ongoing. These investigations focus on:

  • Binding Affinity: Evaluating how well these compounds bind to specific receptors or enzymes involved in disease pathways.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by these compounds can help elucidate their therapeutic mechanisms.

Several compounds share structural similarities with 8-Chloro-8-nonenenitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
7-ChloroquinolineContains a quinoline structureAntimicrobial and anticancer properties
6-Chloronicotinic acidPyridine ring with a carboxylic acidNeuroprotective effects
4-ChlorobenzonitrileBenzene ring with a nitrile groupUsed in organic synthesis
2-ChloroacrylonitrileAcryloyl group with chloro and nitrilePotential use in polymer chemistry

Uniqueness of 8-Chloro-8-nonenenitrile:

  • The presence of both a chloro and a nitrile group on an extended carbon chain allows for diverse reactivity not found in simpler chlorinated or nitrated compounds.
  • Its specific role in synthesizing quinoline derivatives sets it apart as a valuable intermediate in drug discovery efforts .

IUPAC Name: 8-Chloronon-8-enenitrile
CAS Numbers: 1096105-18-8 (primary), 951887-64-2 (synonym)
Molecular Formula: C₉H₁₄ClN
Molecular Weight: 171.67 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01)

PropertyValueSource Citation
Synonyms8-Chloronon-8-enenitrile, 8-nonenenitrile, 951887-64-2, MFCD09801069
SMILES CodeN#CCCCCCCC(=C)Cl
InChIKeyPGGXUAAHWXYEFJ-UHFFFAOYSA-N

Structural Features:

  • Backbone: Nine-carbon chain with terminal nitrile (–CN) and internal chloro (–Cl) substituents at the 8th position.
  • Double Bond: Trans configuration at the 8th position, confirmed by NMR and X-ray crystallography data.

Key Functional Groups

  • Cyano Group (–CN):
    • Enables nucleophilic substitution, reduction, and hydrolysis reactions.
    • Acts as a precursor for carboxylic acids, amines, and amides.
  • Chloro Group (–Cl):
    • Participates in elimination, substitution, and cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Enhances electrophilicity at adjacent carbons.

Historical Context and Discovery

While the exact discovery date remains undocumented, 8-chloro-8-nonenenitrile’s synthesis aligns with mid-20th-century advancements in nitrile chemistry. Key milestones include:

EventYearMethodologySource
Development of nitrile synthesis1970sReaction of alkyl halides with KCN
Boron oxide-promoted adduct formation1974Olefin + unsaturated nitrile → monoadducts
Scalable hydrocyanation protocols2020sCopper-catalyzed hydroalumination

Synthetic Routes:

  • Halide Displacement:
    • Nonene derivatives reacted with Cl–/CN– sources (e.g., KCl/KCN).
  • Cross-Coupling:
    • Palladium/copper-catalyzed reactions with aryl or vinyl halides.
  • Dehydration:
    • Conversion of chloroalkyl amides or alcohols via POCl₃ or P₂O₅.

Importance in Organic Synthesis

8-Chloro-8-nonenenitrile’s bifunctionality makes it indispensable in synthesizing complex molecules.

Applications in Pharmaceuticals

  • Anticancer Agents: Used in synthesizing anthracyclines (e.g., epirubicin analogs).
  • Neurological Drugs: Precursor to nitrile-containing CNS modulators.
  • Antibiotics: Intermediate in β-lactam or macrolide synthesis.

Agrochemicals and Polymers

Use CaseExampleReaction Pathway
HerbicidesNitroguanidine derivativesNitrile hydrolysis → amide
Polymer PrecursorsAcrylonitrile copolymersRadical polymerization

XLogP3

3.2

Dates

Modify: 2023-08-15

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